molecular formula C12H7Cl2NO3S B3012839 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid CAS No. 941942-91-2

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

Cat. No. B3012839
CAS RN: 941942-91-2
M. Wt: 316.15
InChI Key: ZKQKWBGHGLJVCP-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a compound that can be inferred to have potential biological activity based on the structure and activity of similar compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the functionalization of carboxylic acids. For instance, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the interaction of aromatic aldehydes with a carboxamide precursor in ethanol . Similarly, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid is achieved through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . These methods suggest that the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid could potentially involve similar reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides information on the dihedral angles between rings and the presence of hydrogen bonding in the crystal structure . For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid reveals hydrogen-bonded cyclic dimers and the orientation of the carboxylic acid group relative to the benzene ring . This information can be used to predict the molecular structure of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, which may also form specific geometric arrangements due to hydrogen bonding.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can provide insights into the potential reactions of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid. For instance, the synthesis of organotin(IV) complexes derived from 4-(diethylamino)benzoic acid involves the formation of carboxylate complexes . This suggests that 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid could also form complexes with metals, which could be relevant for its biological activity or material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various analytical techniques. For example, the thermal stability of a compound similar to the one is determined using TG/DTG analysis, which shows stability below a certain temperature . The emission properties are also studied, with some compounds exhibiting intense purple emission under UV light . These properties are important for understanding the behavior of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid under different conditions and for potential applications in materials science or as a fluorescent marker.

Scientific Research Applications

Retinoidal Activity

Aromatic amides, including 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, have been found to possess potent retinoidal activities. These compounds are significant due to their structure-activity relationships in inducing differentiation in human promyelocytic leukemia cells HL-60. The specific arrangement of groups in these molecules is crucial for their retinoidal activity, which has implications in cancer research and treatment (Kagechika et al., 1988).

Calcium Complex Formation

Carboxylate-containing polyamides, synthesized from similar compounds, have shown potential in forming calcium complexes with NH…O hydrogen bonds. This characteristic is significant in understanding the mechanisms of biomineralization of calcium carbonate (Ueyama et al., 1998).

Hydrogen Bonding Studies

The 4-chlorobenzoic acid molecule, structurally related to 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, has been studied for its planar structure and hydrogen-bonded interactions. These studies are essential in understanding molecular interactions and crystal engineering (Gotoh et al., 2010).

Polymer Synthesis

The compound has applications in polymer synthesis, as seen in studies involving benzoic acid derivatives used for ruthenium-based catalysis in cyclopolymerization. This research is critical for developing new materials with potential applications in various industries (Mayershofer et al., 2006).

Optical and Electrochemical Properties

Research on hyperbranched poly(triphenylamine amide)s, synthesized from compounds including 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid, reveals insights into their optical and electrochemical properties. These findings have implications in the field of electronics and photonics (Wang et al., 2008).

Mechanism of Action

While the specific mechanism of action for “4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid” is not mentioned, compounds derived from 2,5-Dichlorothiophene-3-carboxylic acid are used in the preparation of therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes and other metabolic disorders .

Safety and Hazards

The safety data sheet for 2,5-Dichlorobenzoic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-[(2,5-dichlorothiophene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-9-5-8(10(14)19-9)11(16)15-7-3-1-6(2-4-7)12(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQKWBGHGLJVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

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